1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Description

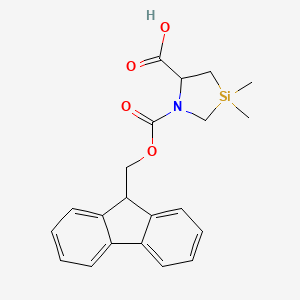

This compound is a silicon-containing heterocyclic carboxylic acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The core structure features a 1,3-azasilolidine (a five-membered ring with one nitrogen and one silicon atom) substituted with two methyl groups at the 3-position and a carboxylic acid group at the 5-position. The Fmoc group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic conditions.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4Si/c1-27(2)12-19(20(23)24)22(13-27)21(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUXSTYOURIZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (CAS No. 1425942-11-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and may influence the compound's biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that azasilolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of apoptotic pathways through caspase activation and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activation of caspases leading to cell death |

| Anti-proliferative Effects | Inhibition of cell cycle progression |

| Modulation of Signaling Pathways | Alteration in signaling cascades affecting cell survival |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Efficacy in vitro

In a study conducted on human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity. The study utilized flow cytometry to assess apoptosis and revealed significant increases in early apoptotic cells following treatment with the compound .

Case Study 2: Antimicrobial Testing

A separate investigation tested the antimicrobial effects of related azasilolidine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structures exhibited significant bactericidal effects, suggesting potential applications in treating resistant bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C21H23NO4Si and a molecular weight of 381.5 g/mol. It features a unique azasilolidine structure which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

The compound is utilized as a protecting group in peptide synthesis due to its stability under various reaction conditions. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amine functionalities during the synthesis of complex peptides.

Case Study: Peptide Synthesis

In a study published by Sigma-Aldrich, it was demonstrated that the incorporation of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid into peptide chains improved yields and reduced side reactions associated with traditional protecting groups . This application highlights the compound's role in enhancing the efficiency of peptide synthesis protocols.

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to compounds with significant biological activity.

Case Study: Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant properties. A study focused on the synthesis of new derivatives revealed that these compounds could effectively scavenge free radicals, suggesting potential applications in developing antioxidant therapies .

Materials Science

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Compatibility with Polymers | Excellent |

Drug Development

The compound's ability to serve as a building block for complex molecules makes it valuable in drug discovery processes. Its derivatives are being explored for their potential therapeutic effects against various diseases.

Case Study: Drug Targeting

In recent research published in patent literature, compounds derived from this compound were shown to target specific pathways involved in inflammation and cancer progression . This underscores its relevance in developing targeted therapies.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related Fmoc-protected carboxylic acid derivatives, focusing on heterocycle type, substituents, molecular properties, and synthetic relevance.

Structural Analogues from Evidence

Compound A : rac-(3R,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid ()

- Structure: A six-membered oxane (tetrahydropyran) ring with Fmoc-protected amino and carboxylic acid groups.

- Key Differences :

- Heteroatoms: Oxygen in the ring vs. silicon and nitrogen in the target compound.

- Ring size: Six-membered vs. five-membered.

- Implications : The oxane ring offers greater conformational flexibility, while the silicon-containing azasilolidine may exhibit enhanced rigidity and unique electronic effects .

Compound B : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid ()

- Structure : A four-membered azetidine ring with a methyl group and Fmoc protection.

- Key Differences :

- Ring size: Four-membered azetidine vs. five-membered azasilolidine.

- Heteroatoms: Nitrogen only vs. nitrogen and silicon.

- Implications : Azetidines are strained rings with high reactivity, whereas azasilolidines may balance strain with silicon’s electron-donating effects. The methyl substituent in both compounds introduces steric hindrance .

Compound C : 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid ()

- Structure: A thiophene ring (sulfur-containing) with Fmoc-protected amino and carboxylic acid groups.

- Key Differences: Heteroatoms: Sulfur vs. silicon and nitrogen. Aromaticity: Thiophene is aromatic, while azasilolidine is non-aromatic.

Compound D : 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic Acid ()

- Structure : A spirocyclic azaspiro octane with Fmoc and carboxylic acid groups.

- Key Differences: Spiro architecture vs. monocyclic azasilolidine. Heteroatoms: Nitrogen only vs. nitrogen and silicon. Silicon’s presence could further enhance stereoelectronic effects .

Comparative Data Table

Key Research Findings

Steric Effects : The 3,3-dimethyl substitution in the target compound creates steric hindrance comparable to methyl groups in Compounds B and C, which could influence coupling reactions or enzyme interactions.

Stability : Thiophene (Compound C) benefits from aromatic stability, whereas the silicon-containing ring’s stability remains unexplored in the evidence but may depend on Si–N bond strength.

Q & A

Q. What are the optimal storage conditions for this compound to maintain stability during long-term research use?

The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for 2 years. When dissolved in solvents (e.g., DMSO), it remains stable for 6 months at -20°C or 1 month at 4°C. Avoid repeated freeze-thaw cycles to prevent degradation. Stability is critical for reproducibility in peptide synthesis, where decomposition could introduce impurities .

Q. Which solvent systems are effective for dissolving this compound in peptide synthesis applications?

The compound dissolves in DMSO at 100 mg/mL (281.42 mM) , requiring brief sonication for full solubilization. For in vivo or cell-based assays, use solvents like PBS or saline at ≥2.5 mg/mL (7.04 mM) to ensure transparency and avoid precipitation. Pre-filtering through a 0.22 µm membrane is recommended to remove particulates .

Q. How can researchers verify the purity of this compound after synthesis or procurement?

Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor absorbance at 265 nm (characteristic of the Fmoc group). Purity >95% is typical for research-grade material. Confirm identity via HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR to detect residual solvents or stereochemical impurities .

Q. What safety precautions are necessary when handling this compound in the lab?

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust. The compound is classified as H315 (skin irritation) and H319 (eye irritation) . In case of contact, rinse skin with soap/water and eyes with saline for 15 minutes. Dispose of waste via approved chemical disposal protocols .

Q. How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The Fmoc group acts as a UV-sensitive protecting group for the amine moiety, enabling controlled deprotection with 20% piperidine in DMF. Its orthogonality allows sequential coupling in SPPS. The azasilolidine ring may enhance steric shielding, reducing side reactions during elongation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?

Use density functional theory (DFT) to model the electronic structure of the azasilolidine ring and Fmoc group. Tools like Gaussian or ORCA can predict activation energies for hydrolysis or nucleophilic attacks. Pair this with machine learning (e.g., ICReDD’s reaction path search) to optimize coupling efficiency and minimize byproducts .

Q. How can conflicting solubility data between batches be resolved during assay development?

Perform dynamic light scattering (DLS) to detect aggregates in solution. If precipitation occurs, titrate with co-solvents like DMF or PEG-400. Validate solubility via nephelometry and cross-check with LC-MS to rule out degradation. Batch-to-batch variability may arise from residual silanol groups in the azasilolidine structure .

Q. What methodologies are effective for analyzing stereochemical integrity during derivatization?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution. Compare retention times with enantiomerically pure standards. For absolute configuration determination, perform X-ray crystallography or electronic circular dichroism (ECD) . The dimethyl groups on the azasilolidine may induce conformational rigidity, simplifying analysis .

Q. How can researchers troubleshoot low coupling efficiency in SPPS when using this compound?

Optimize activation reagents (e.g., HATU vs. HBTU) and base (DIPEA vs. NMM). Pre-activate the carboxylate for 5–10 minutes before coupling. If steric hindrance from the azasilolidine persists, increase reaction temperature to 40°C or employ microwave-assisted synthesis (30 W, 60°C, 10 min) to enhance kinetics .

Q. What strategies mitigate oxidative degradation of the Fmoc group during long-term storage?

Store under inert gas (argon or nitrogen) and add antioxidants like BHT (0.01% w/v) to solid formulations. For solutions, avoid light exposure by using amber vials. Monitor degradation via UV-Vis spectroscopy (absorbance at 301 nm for Fmoc decomposition products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.